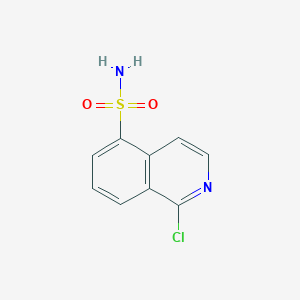

![molecular formula C17H13F6NOS B2756596 N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 306732-37-6](/img/structure/B2756596.png)

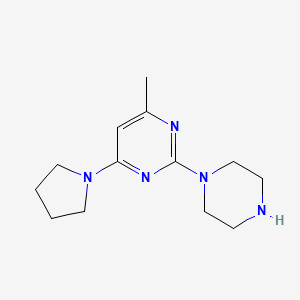

N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[3,5-Bis(trifluoromethyl)phenyl]thiourea” is a chemical compound that is used extensively in promoting organic transformations . It is a key component in the development of H-bond organocatalysts .

Molecular Structure Analysis

The molecular formula of “N-[3,5-Bis(trifluoromethyl)phenyl]thiourea” is C9H6F6N2S . The structure includes a thiourea group attached to a phenyl ring, which is substituted with two trifluoromethyl groups .Chemical Reactions Analysis

This compound is known for its ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . It’s used extensively in promoting organic transformations .Physical And Chemical Properties Analysis

The compound appears as crystals or powder or crystalline powder . It has an assay (HPLC) of ≥98.0% and a melting point of 167.0-173.0°C . The appearance is white to pale cream to pale yellow .Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide derivatives have been explored for their potential as glutaminase inhibitors. These compounds are studied for their ability to attenuate the growth of human lymphoma B cells in vitro and in mouse xenograft models, suggesting a potential therapeutic approach in cancer treatment by inhibiting glutamine metabolism in cancer cells (Shukla et al., 2012).

Catalysis and Coordination Chemistry

Research on dinuclear palladium complexes and their catalytic applications involves the use of related compounds as ligands. These studies are significant for developing new catalytic systems and understanding the coordination chemistry of palladium, which can be applied in various synthetic processes (Lozan et al., 2007).

Membrane Technology for Dye Treatment

In the field of membrane science, derivatives of this compound are utilized in the development of novel nanofiltration membranes. These membranes show improved water flux and dye rejection capabilities, indicating their potential for application in water purification and the treatment of dye-containing effluents (Liu et al., 2012).

Organic Synthesis and Material Science

The compound and its derivatives are employed in the Julia–Kocienski synthesis of α,β-unsaturated esters and Weinreb amides. This application is crucial for the development of new synthetic methodologies and the synthesis of complex organic molecules with high stereocontrol (Alonso et al., 2008).

Antimicrobial Studies

Synthesis and characterization of sulfanilamide derivatives, including those related to this compound, have been conducted to evaluate their antibacterial and antifungal activities. These studies provide insights into the potential of these compounds in developing new antimicrobial agents (Lahtinen et al., 2014).

Mechanism of Action

Target of Action

Similar compounds, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry .

Mode of Action

It is known that similar compounds, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, can activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

Similar compounds have been used extensively in promoting organic transformations .

Result of Action

Similar compounds have played a very important role in the development of h-bond organocatalysts .

Action Environment

It is known that similar compounds are used ubiquitously in h-bond catalysts .

Safety and Hazards

Properties

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methylphenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F6NOS/c1-10-2-4-14(5-3-10)26-9-15(25)24-13-7-11(16(18,19)20)6-12(8-13)17(21,22)23/h2-8H,9H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKZVECXFKEXRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F6NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2756514.png)

![4-[[4-(Methoxycarbonylamino)phenyl]sulfonylamino]benzoic acid](/img/structure/B2756515.png)

![(2E)-4-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide](/img/structure/B2756516.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2756517.png)

![6-(4-hydroxyphenyl)-3-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2756522.png)

![1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B2756526.png)

![Benzyl 2-[[5-[(2-benzylsulfanylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2756528.png)

![5-amino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2756532.png)